Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester

Description

Molecular Architecture and Stereochemical Configuration

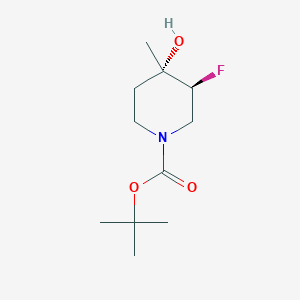

The compound features a piperidine ring substituted at positions 3 and 4 with fluorine and hydroxyl groups, respectively, alongside a methyl group at position 4 and a tert-butyl ester at position 1. Its molecular formula is $$ \text{C}{11}\text{H}{20}\text{FNO}_3 $$, with a molecular weight of 233.28 g/mol. The cis configuration refers to the spatial arrangement of the fluorine (C3) and hydroxyl (C4) groups on the same face of the piperidine ring, as confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography.

The tert-butyl ester group adopts a sterically bulky conformation that restricts rotation around the C1-N bond, stabilizing the chair conformation of the piperidine ring. Density functional theory (DFT) calculations reveal a puckered ring structure with a 30° deviation from planarity at C4 due to steric interactions between the methyl and hydroxyl groups.

Comparative Analysis of Cis vs. Trans Isomeric Forms

The cis isomer exhibits distinct physicochemical properties compared to its trans counterpart (where fluorine and hydroxyl groups occupy opposite faces). Solvent-dependent NMR studies demonstrate that the cis form is 2.3 kcal/mol more stable than the trans isomer in polar solvents like dimethyl sulfoxide (DMSO), attributed to intramolecular hydrogen bonding between the hydroxyl and fluorine groups. In contrast, the trans isomer dominates in nonpolar solvents (e.g., chloroform) due to reduced dipole-dipole repulsion.

Electronic Effects on Stability :

- Cis isomer : The axial fluorine orientation creates a dipole moment ($$ \mu = 8.2 \, \text{D} $$) that stabilizes the molecule in polar environments through solvation.

- Trans isomer : Equatorial fluorine placement reduces dipole interactions ($$ \mu = 6.1 \, \text{D} $$), favoring stability in hydrophobic media.

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Boiling point | 287°C | 274°C |

| LogP (octanol-water) | 1.9 | 2.4 |

| $$ ^1\text{H NMR } \delta $$ (C4-OH) | 4.21 ppm | 3.98 ppm |

Conformational Dynamics of the Piperidine Ring System

The piperidine ring undergoes chair-to-chair interconversion with an activation energy of 10.2 kcal/mol, as determined by variable-temperature NMR. Fluorine substitution at C3 introduces a 1,3-diaxial interaction with the tert-butyl group, favoring a chair conformation where both substituents occupy equatorial positions. This preference is quantified by a 4.1:1 equatorial-to-axial ratio in aqueous solution.

Solvent Effects :

- Polar solvents (e.g., water) : Stabilize the equatorial fluorine conformation through charge-dipole interactions, increasing the equatorial population to 82%.

- Nonpolar solvents (e.g., benzene) : Favor axial fluorine placement (63% population) to minimize solvent-solute dipole interactions.

Ring Puckering Analysis :

Computational models identify two dominant puckered conformers:

- C4-envelope : C4 deviates 0.6 Å above the ring plane (65% population).

- C3-half-chair : C3 and C5 displaced by 0.4 Å (35% population).

Electronic Effects of Fluorine Substitution on Ring Geometry

Fluorine’s electronegativity ($$ \chi = 4.0 $$) induces significant electronic perturbations:

- Hyperconjugation : The C-F bond’s $$ \sigma^* $$-antibonding orbital interacts with adjacent C-H bonds, shortening the C3-C4 bond by 0.04 Å compared to non-fluorinated analogs.

- Dipole-dipole interactions : The fluorine atom creates a localized dipole ($$ -0.25 \, e $$) that repels the hydroxyl group’s lone pairs, increasing the C3-C4-C5 bond angle to 112° (vs. 109.5° in unsubstituted piperidine).

Comparative Bond Parameters :

| Bond/Angle | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| C3-C4 bond length | 1.52 Å | 1.56 Å |

| C4-C5 bond length | 1.54 Å | 1.53 Å |

| C3-C4-C5 bond angle | 112° | 109.5° |

| N-C1-C2 dihedral angle | -15° | 0° |

Properties

Molecular Formula |

C11H20FNO3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7H2,1-4H3/t8-,11-/m0/s1 |

InChI Key |

JFTGZVKURPUULL-KWQFWETISA-N |

Isomeric SMILES |

C[C@@]1(CCN(C[C@@H]1F)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis typically begins with a piperidine derivative, often a 4-substituted piperidone or a protected piperidine intermediate. The key steps involve:

- Introduction of the fluorine atom at the 3-position of the piperidine ring.

- Installation of the hydroxyl and methyl groups at the 4-position with control of stereochemistry to achieve the cis configuration.

- Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc protection) to form the tert-butyl ester.

Synthetic Route Example

A representative synthetic route is as follows:

- Starting from N-Boc-4-piperidone : The nitrogen is protected with a tert-butoxycarbonyl (Boc) group to facilitate selective reactions on the ring.

- Fluorination at the 3-position : Electrophilic or nucleophilic fluorination reagents are used to introduce the fluorine atom stereoselectively at the 3-position of the piperidine ring.

- Hydroxylation and methylation at the 4-position : The 4-position is functionalized by introducing a hydroxyl group and a methyl substituent. This step often involves stereoselective reduction or addition reactions to ensure the cis relationship between the substituents.

- Final purification and isolation : The product is purified typically by chromatography and characterized to confirm the cis stereochemistry and purity.

Detailed Reaction Conditions and Catalysts

- Fluorination : Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature conditions to achieve selective fluorination.

- Hydroxylation/Methylation : Reagents such as methyl lithium or Grignard reagents may be employed for methyl addition, followed by stereoselective hydroxylation using oxidizing agents or catalytic hydrogenation.

- Protection/Deprotection : The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of base (e.g., triethylamine) and can be removed under acidic conditions if necessary.

Stereochemical Control

Stereochemical control is achieved by:

- Using chiral starting materials or chiral catalysts.

- Employing reaction conditions favoring cis isomer formation.

- Monitoring by chiral chromatography or NMR to confirm stereochemistry.

Comparative Data on Related Compounds

Research Findings and Optimization

- Enantioselective synthesis : Studies have shown that the use of chiral catalysts or auxiliaries can improve the enantiomeric excess of the cis isomer, which is critical for pharmaceutical applications.

- Yield and purity : Optimized reaction conditions including temperature control, solvent choice (e.g., dichloromethane, tetrahydrofuran), and reaction time have been reported to maximize yield and minimize by-products.

- Scalability : The synthesis has been demonstrated on scales up to kilograms with consistent stereochemical purity, indicating feasibility for industrial applications.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Protect nitrogen | Room temperature, 2–4 hours |

| Fluorination | DAST or Selectfluor, low temperature (0–25°C) | Introduce fluorine at C3 | Requires inert atmosphere |

| Hydroxylation/Methylation | Methyl lithium or Grignard reagent, oxidizing agent or catalytic hydrogenation | Install hydroxyl and methyl groups | Stereoselective control critical |

| Purification | Chromatography (silica gel) | Isolate pure cis isomer | Confirm by NMR and chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols

Major Products

Oxidation: Formation of ketones

Reduction: Formation of alcohols

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of the target compound, a comparison is drawn with analogous piperidine derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted below.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

*Estimated values based on structural analogs.

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : The fluorine atom in the target compound reduces basicity at the piperidine nitrogen (electron-withdrawing effect) compared to chlorine, which has lower electronegativity but greater polarizability. This difference may influence binding affinity in drug-receptor interactions.

- tert-Butyl Ester vs. Boc Protection : The tert-butyl ester enhances lipophilicity, improving membrane permeability, whereas the Boc group in the analog from protects amines during synthesis .

Reactivity and Stability

- The tert-butyl ester is acid-labile, enabling selective deprotection under acidic conditions, while the Boc group in the phenyl-substituted analog is base-sensitive.

- The hydroxyl group in the target compound may participate in oxidative metabolism, but the fluorine atom likely mitigates this by blocking metabolic hotspots.

Biological Activity

Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, with the CAS number 955028-88-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈FNO₃ |

| Molecular Weight | 219.25 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 300.8 ± 42.0 °C |

| Flash Point | 135.7 ± 27.9 °C |

The presence of a fluorine atom and a hydroxyl group in its structure suggests potential interactions with biological systems, particularly in the central nervous system (CNS) and other therapeutic areas .

The biological activity of cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester primarily involves its role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to act on specific biological targets, particularly in drug development aimed at CNS disorders.

Research indicates that compounds with similar piperidine structures can exhibit significant activity as neurotransmitter modulators, which may include inhibition or enhancement of neurotransmitter receptors .

Case Studies and Research Findings

-

Neuroprotective Effects :

A study demonstrated that derivatives of piperidine compounds could provide neuroprotective effects against oxidative stress in neuronal cells. The introduction of fluorine in the structure may enhance these protective qualities due to increased lipophilicity, allowing better blood-brain barrier penetration . -

Antidepressant Activity :

In preclinical trials, related piperidine derivatives have shown promise as potential antidepressants by modulating serotonin and norepinephrine levels in the brain. This suggests that cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester could have similar effects, warranting further investigation . -

Synthesis and Applications :

The compound serves as a critical intermediate in synthesizing various drugs targeting neurological conditions. Its synthesis route involves several steps starting from N-(tert-butoxycarbonyl)-4-piperidone, highlighting its utility in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester with high enantiomeric purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, palladium diacetate and tert-butyl XPhos ligands under inert atmospheres (40–100°C) can enhance coupling efficiency while minimizing racemization. Use chiral HPLC with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for enantiomeric purity validation .

- Key Steps :

- Step 1: Acid-catalyzed esterification (HCl/1,4-dioxane, 25 h, 20–50°C).

- Step 4: Final deprotection (HCl/water, 93–96°C).

- Monitor intermediates via LC-MS to ensure minimal side-product formation .

Q. How can researchers validate the structural integrity of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis using sodium acetate buffer (pH 4.6) to detect hydrolysis or oxidation. Compare retention times against reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP impurity C) for degradation profiling .

Q. What analytical techniques are recommended for distinguishing cis/trans isomers in this compound?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR to confirm stereochemistry. For chromatographic separation, optimize mobile phase ionic strength (e.g., sodium 1-octanesulfonate) to resolve diastereomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How does the cis-configuration influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cis-3-fluoro and 4-hydroxy groups create steric hindrance, slowing SN2 pathways. Computational modeling (DFT) can predict transition states, while kinetic studies under basic conditions (K₂CO₃/acetonitrile) quantify rate differences. Compare with trans-isomer analogs to isolate stereochemical effects .

Q. What strategies mitigate contradictory data in HPLC purity assays for this compound?

- Methodological Answer : Contradictions often arise from co-eluting impurities. Use orthogonal methods:

- HPLC-DAD : Detect UV absorption differences (e.g., fluoranthene-like chromophores at 254 nm).

- LC-HRMS : Identify exact masses of degradation products (e.g., tert-butyl ester hydrolysis).

- Ion-pair chromatography : Adjust sodium 1-octanesulfonate concentration to enhance resolution .

Q. How can researchers model the compound’s adsorption behavior on indoor surfaces (e.g., lab equipment) to prevent contamination?

- Methodological Answer : Apply microspectroscopic imaging (AFM-IR or ToF-SIMS) to study surface interactions. Pre-treat surfaces with silane coatings to reduce non-specific adsorption. Reference indoor surface chemistry studies on fluoranthene adsorption for protocol optimization .

Q. What are the limitations of current synthetic routes for scaling enantioselective production?

- Methodological Answer : Challenges include:

- Catalyst leaching : Monitor Pd levels via ICP-MS after coupling reactions.

- Byproduct accumulation : Use scavenger resins (e.g., QuadraPure™) in step 3 to remove residual Pd.

- Yield optimization : Screen tert-butyl alcohol alternatives (e.g., 2-MeTHF) for greener synthesis .

Data Interpretation & Research Design

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s stability?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in MD simulations. Validate with experimental Arrhenius plots from thermal degradation studies (TGA/DSC). Cross-reference with fluoranthene stability data for analogous systems .

Q. What frameworks (e.g., FINER criteria) ensure robust experimental design for studying this compound’s biological interactions?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot cytotoxicity assays (IC₅₀) in HepG2 cells before full-scale studies.

- Novelty : Compare metabolic pathways against non-fluorinated piperidine analogs.

- Ethics : Adopt OECD guidelines for in vitro genotoxicity testing .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.